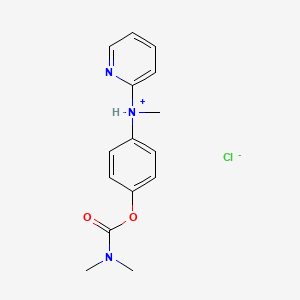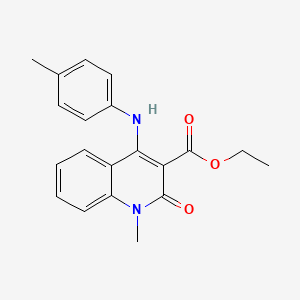
3-Quinolinecarboxylic acid, 1,2-dihydro-1-methyl-4-((4-methylphenyl)amino)-2-oxo-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarboxylic acid, 1,2-dihydro-1-methyl-4-((4-methylphenyl)amino)-2-oxo-, ethyl ester is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1,2-dihydro-1-methyl-4-((4-methylphenyl)amino)-2-oxo-, ethyl ester typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Functional Group Modifications: Introduction of the carboxylic acid group and subsequent esterification to form the ethyl ester.
Substitution Reactions: Introduction of the 4-methylphenylamino group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction may produce quinoline alcohols.
科学研究应用
Chemistry
Biology
In biological research, quinoline derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
The compound may be explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
In the industrial sector, quinoline derivatives are used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Quinolinecarboxylic acid, 1,2-dihydro-1-methyl-4-((4-methylphenyl)amino)-2-oxo-, ethyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline-4-carboxylic acid: A related compound with a carboxylic acid group at the 4-position.
Uniqueness
The unique structural features of 3-Quinolinecarboxylic acid, 1,2-dihydro-1-methyl-4-((4-methylphenyl)amino)-2-oxo-, ethyl ester, such as the ethyl ester group and the 4-methylphenylamino substitution, contribute to its distinct chemical and biological properties
属性
CAS 编号 |
75483-10-2 |
|---|---|
分子式 |
C20H20N2O3 |
分子量 |
336.4 g/mol |
IUPAC 名称 |
ethyl 1-methyl-4-(4-methylanilino)-2-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H20N2O3/c1-4-25-20(24)17-18(21-14-11-9-13(2)10-12-14)15-7-5-6-8-16(15)22(3)19(17)23/h5-12,21H,4H2,1-3H3 |
InChI 键 |
NKGZTIUJGNWZKX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)NC3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


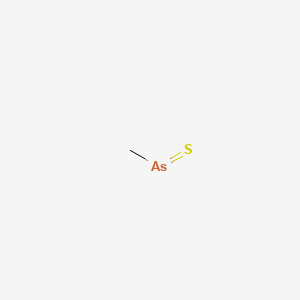

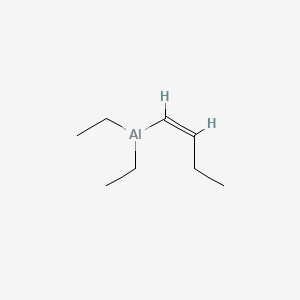
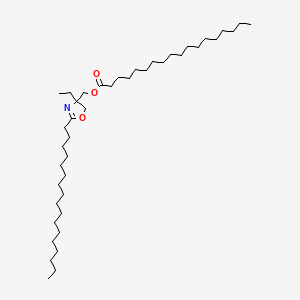
![N-[(6Z,10E)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl]-2-methylpropanamide](/img/structure/B13780291.png)
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)
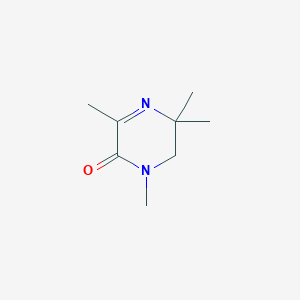

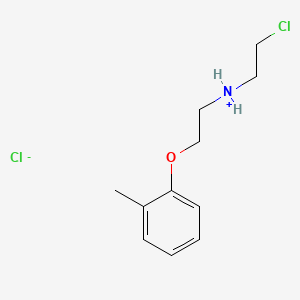
![Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-](/img/structure/B13780332.png)
![3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13780346.png)


